molecular formula C26H20N2O B464343 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-45-4

5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B464343
CAS No.: 327069-45-4
M. Wt: 376.4g/mol
InChI Key: JWIKPNSCURVCHF-UHFFFAOYSA-N
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Description

5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound of significant interest in scientific research. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, a structure distinguished by its six-membered benzoxazine ring, which can influence its binding affinity to biological targets . Compounds within this benzoxazine class are recognized for their utility in the development of high-performance materials, particularly thermoset polymers and adhesives. Research into polybenzoxazines highlights their excellent thermal stability, high mechanical strength, and near-zero shrinkage during curing, making them attractive for applications in the aerospace and transportation industries . The specific molecular architecture of this compound, incorporating both 1-naphthyl and phenyl substituents, makes it a valuable building block (synthon) for synthesizing more complex molecular structures. It finds applications across diverse research fields, including use in chemistry as a synthetic intermediate, in biology as a potential probe for studying biological processes, and in materials science for the development of novel polymers with tailored properties . This product is intended for research and development purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Properties

IUPAC Name

5-naphthalen-1-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O/c1-2-10-19(11-3-1)23-17-24-22-14-6-7-16-25(22)29-26(28(24)27-23)21-15-8-12-18-9-4-5-13-20(18)21/h1-16,24,26H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKPNSCURVCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalent precursors. For 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine, the reaction begins with the formation of a substituted pyrazole intermediate. Hydrazine hydrate reacts with a diketone derivative under reflux in ethanol or acetic acid to yield the pyrazole scaffold. For example:

Hydrazine+1,3-DiketoneEtOH, refluxPyrazole Intermediate\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole Intermediate}

Key variables include the electron-withdrawing/donating nature of substituents and the solvent’s polarity, which influence reaction kinetics.

Benzoxazine Ring Construction

The benzoxazine moiety is synthesized via a Mannich-type reaction, combining a phenolic compound, a primary amine, and formaldehyde. Solventless methods, as described in patent US5543516A, offer advantages in efficiency and environmental safety. For instance:

Phenol+Primary Amine+FormaldehydeΔ,solventlessBenzoxazine Intermediate\text{Phenol} + \text{Primary Amine} + \text{Formaldehyde} \xrightarrow{\Delta, \text{solventless}} \text{Benzoxazine Intermediate}

This step requires temperatures of 100–140°C and avoids toxic solvents like dioxane or toluene.

Stepwise Synthesis of the Target Compound

Synthesis of 5-Aminopyrazole Derivatives

5-Aminopyrazole serves as a critical precursor for fused pyrazoloazines. Condensation with α,β-unsaturated carbonyl compounds or bifunctional electrophiles generates the pyrazolo[1,5-c]benzoxazine framework. For example, reacting 5-aminopyrazole with ortho-quinone methides under acidic conditions yields the fused ring system:

5-Aminopyrazole+ortho-Quinone MethideHCl, MeOHPyrazolo[1,5-c]benzoxazine\text{5-Aminopyrazole} + \text{ortho-Quinone Methide} \xrightarrow{\text{HCl, MeOH}} \text{Pyrazolo[1,5-c]benzoxazine}

Yields here depend on the steric bulk of substituents and the electron density of the quinone methide.

Introduction of Naphthyl and Phenyl Groups

The 1-naphthyl and phenyl substituents are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling between aryl halides and boronic acids. For instance:

Pyrazolo-Benzoxazine-Br+1-Naphthylboronic AcidPd(PPh₃)₄, K₂CO₃5-(1-Naphthyl) Derivative\text{Pyrazolo-Benzoxazine-Br} + \text{1-Naphthylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{5-(1-Naphthyl) Derivative}

Optimization studies show that ligand choice (e.g., SPhos) improves coupling efficiency for sterically hindered naphthyl groups.

One-Pot and Solventless Approaches

Continuous Flow Synthesis

Recent advances adapt solventless methods for continuous production. A screw extruder or static mixer combines phenolic components, amines, and formaldehyde at 110–130°C, achieving >85% benzoxazine yield in 15–30 minutes. This method eliminates solvent recovery steps and scales effectively for industrial applications.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of hydrazines and diketones in DMF under microwave heating (150°C, 10 min) achieves 92% pyrazole yield, compared to 78% under conventional reflux.

Reaction Optimization and Challenges

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/EtOH8075
CuI/1,10-PhenanthrolineDMF10068
None (solventless)13088

Transition-metal catalysts enhance coupling reactions but require rigorous exclusion of moisture and oxygen. Solventless methods avoid these limitations, though purity may necessitate post-synthesis crystallization.

Regioselectivity Issues

Competing pathways during cyclization can lead to regioisomers. DFT calculations suggest that electron-donating groups on the pyrazole nitrogen favor the desired 1,5-c regiochemistry over 1,5-a isomers. Steric guidance from the naphthyl group further directs ring closure.

Analytical Validation

Structural Confirmation

Single-crystal X-ray diffraction confirms the fused bicyclic structure and substituent positions. NMR (¹H and ¹³C) and HRMS data validate molecular integrity, with characteristic shifts for the benzoxazine’s methylene protons (δ 4.2–4.5 ppm) and pyrazole carbons.

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) show >98% purity for optimized protocols. Residual solvents are undetectable (<0.1%) in solventless syntheses .

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Ring Modifications
  • Benzoxazine vs. Benzoxazepine :
    Replacement of the six-membered benzoxazine ring with a seven-membered benzoxazepine ring reduces steric volume, improving affinity for butyrylcholinesterase (BuChE; PDB 1P0I) due to better target fit . However, the benzoxazine core in the target compound offers synthetic versatility for substituent diversification.
Substituent Variations

Substituents at positions 2, 5, and 9 significantly influence physicochemical and biological properties:

Compound Substituents (Position) Key Effects Reference
Target compound 1-Naphthyl (C5), Phenyl (C2) Enhanced hydrophobicity and steric bulk; potential for π-π stacking
9-Chloro-2-(2-naphthyl)-5-(3-nitrophenyl) Nitro (C5), 2-naphthyl (C2), Cl (C9) Electron-withdrawing nitro group may reduce metabolic stability
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl) Alkoxy (C5, C2) Increased lipophilicity; ether linkages may improve solubility
9-Bromo-5-(4-fluorophenyl)-2-phenyl Halogens (Br, F) Fluorine enhances metabolic stability; bromine adds steric hindrance
5-(3-Chlorophenyl)-2-phenyl Chlorine (C5) Moderate electron-withdrawing effect; higher logP (4.01)

Physicochemical Properties

Key properties of selected derivatives:

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) logP Bioavailability (Lipinski/VEBER)
Target compound ~360* ~1.3* ~510* ~4.0* Compliant
5-(3-Chlorophenyl)-2-phenyl 360.84 1.3 513.1 4.01 Compliant
5-(2,4-Dimethylphenyl)-2-phenyl 340.40 1.19 518.9 N/A Compliant
5-(4-Fluorophenyl)-2-(4-methylphenyl) 344.38 N/A N/A N/A Compliant

*Estimated based on structural similarity to .

Cholinesterase Inhibition
  • The target compound’s benzoxazine core and 1-naphthyl group may enhance BuChE affinity compared to benzoxazepine derivatives, though specific IC50 data are unavailable .
  • Analogues with electron-withdrawing groups (e.g., nitro in ) show reduced activity due to unfavorable electronic effects.
Antimicrobial Activity
  • Symmetrical 1,3-benzoxazines (non-pyrazolo) exhibit moderate antifungal activity (e.g., 27–43% fungicidal activity at 32 μg/mL) .
  • Halogenated derivatives (e.g., 9-bromo in ) may show improved antibacterial profiles due to increased membrane penetration.

Biological Activity

5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 327069-45-4) is a complex organic compound belonging to the class of pyrazolo[1,5-c][1,3]benzoxazines. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C26H20N2O
  • Molecular Weight: 376.45 g/mol

The compound features a naphthyl group and a phenyl group, contributing to its electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may modulate the activity of various enzymes and receptors involved in inflammatory pathways and other biological processes. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammation, thereby exhibiting anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

  • Anti-inflammatory Activity: Studies have shown that derivatives of pyrazolo[1,5-c][1,3]benzoxazine can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Properties: There is evidence suggesting that compounds within this class exhibit antimicrobial effects against various pathogens. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential: Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines, indicating potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX and cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on various cancer cell lines

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models, the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions followed by cyclization processes. This compound is utilized not only in academic research but also holds promise for pharmaceutical applications due to its diverse biological activities.

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